2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with 4-hydroxy-3-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro and halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetohydrazide
- 4-hydroxy-3-methoxybenzaldehyde
- 2-methoxyethyl 4-(((3,4-dimethylphenoxy)acetyl)amino)benzoate
Uniqueness
2-(3,4-dimethylphenoxy)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both hydrazide and methoxyphenyl groups
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H20N2O4/c1-12-4-6-15(8-13(12)2)24-11-18(22)20-19-10-14-5-7-16(21)17(9-14)23-3/h4-10,21H,11H2,1-3H3,(H,20,22)/b19-10+ |
InChI Key |
ROHKWLNGJMOMGI-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C |
Origin of Product |
United States |
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